molecular formula C10H20N2O3S B15329893 tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

Cat. No.: B15329893
M. Wt: 248.34 g/mol
InChI Key: PEIBGUXFGFTTOY-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate: is a compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The tert-butyl group provides stability and can be easily removed under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic attack on the carbonyl carbon of Boc2O .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is used as a protecting group for amines. This allows for selective reactions to occur on other functional groups without interference from the amine .

Biology: The compound is used in the synthesis of peptides and proteins, where it protects the amino groups during the coupling reactions. This ensures that the desired peptide bonds are formed without side reactions .

Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It helps in the synthesis of drug candidates by protecting reactive amine groups during the multi-step synthesis processes .

Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications. Its stability and ease of removal make it a valuable tool in large-scale chemical manufacturing .

Mechanism of Action

The mechanism by which tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate exerts its effects involves the protection of amine groups. The tert-butyl carbamate group is introduced to the amine, rendering it less reactive and preventing unwanted side reactions. When the protection is no longer needed, the tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is unique due to its balance of stability and ease of removal. The tert-butyl group provides sufficient protection during reactions but can be easily cleaved under mild acidic conditions, making it highly versatile in synthetic chemistry .

Properties

Molecular Formula

C10H20N2O3S

Molecular Weight

248.34 g/mol

IUPAC Name

tert-butyl N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)carbamate

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(14)12-7(8(11)13)5-6-16-4/h7H,5-6H2,1-4H3,(H2,11,13)(H,12,14)

InChI Key

PEIBGUXFGFTTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)N

Origin of Product

United States

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